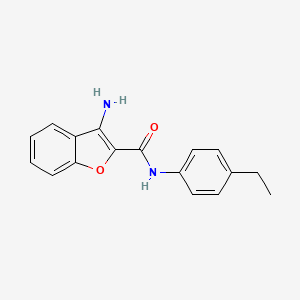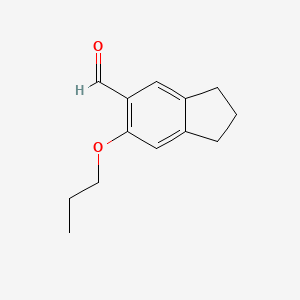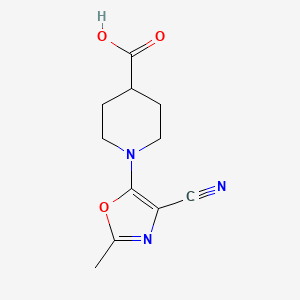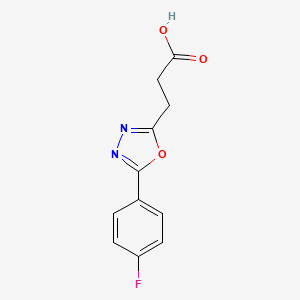![molecular formula C14H21NO3 B1517061 (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1019560-96-3](/img/structure/B1517061.png)
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine
Übersicht
Beschreibung
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the following steps:
Preparation of Cyclopropylmethylamine: : This can be achieved through the reaction of cyclopropane with methylamine under specific conditions.
Trimethoxybenzyl Chloride Synthesis: : This involves the chlorination of 3,4,5-trimethoxybenzyl alcohol.
Amination Reaction: : The final step involves the reaction of cyclopropylmethylamine with trimethoxybenzyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine: can undergo various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Reduced derivatives of the compound.
Substitution: : Halogenated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine: can be compared with other similar compounds, such as:
2,4,5-Trimethoxyphenethylamine: : A positional isomer with similar biological activity.
Mescaline: : A well-known psychedelic compound with a similar trimethoxyphenyl structure.
The uniqueness of This compound
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-6-11(9-15-8-10-4-5-10)7-13(17-2)14(12)18-3/h6-7,10,15H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNRALVVOFSJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


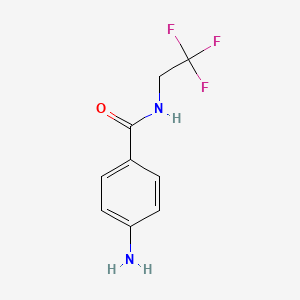

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)
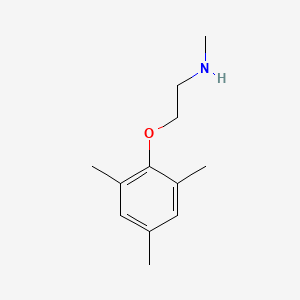
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)
